molecular formula C₇H₈N₂O₂ B1142690 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde CAS No. 1378797-49-9

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde

Cat. No.: B1142690
CAS No.: 1378797-49-9
M. Wt: 152.15
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Description

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde (CAS# 1378797-49-9) is a fused bicyclic heterocycle of significant interest in medicinal chemistry and neuroscience research. This compound belongs to a class of conformationally restricted analogs derived from gamma-aminobutyric acid (GABA), which are crucial for designing and studying neuromodulators . As part of the tetrahydro-oxazolopyridine family, it shares a core structural motif with compounds like THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol), which is a well-characterized GABA reuptake inhibitor . Researchers value these scaffolds for their ability to inhibit GABA transport, thereby potentially enhancing inhibitory neurotransmission . This mechanism is a key target for investigating new therapeutic approaches for neurological disorders. The compound's rigid structure makes it a valuable building block for developing more potent and selective pharmacological tools . Key Identifiers: CAS Number: 1378797-49-9 Molecular Formula: C7H8N2O2 Molecular Weight: 152.15 g/mol This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-7-9-5-3-8-2-1-6(5)11-7/h4,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHODSGQDGSECHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole or pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carboxylic acid.

    Reduction: 4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in creating compounds with potential therapeutic effects against diseases such as cancer and neurodegenerative disorders.

Example Applications:

  • Anticancer Agents : The compound is utilized in the synthesis of thiosemicarbazones, which have shown significant activity against ribonucleoside diphosphate reductase, an enzyme crucial for DNA synthesis in cancer cells .
  • Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective effects by modulating neurotrophic factors and reducing oxidative stress in neuronal cells.

Neuroprotective Effects

Studies have highlighted the potential of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde to protect neuronal cells from apoptosis and oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

  • Alzheimer's Disease Model : In a study involving an Alzheimer's disease model, administration of derivatives of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation in the brain.
  • Parkinson's Disease Model : Another investigation showed that treatment with this compound significantly reduced dopaminergic neuron loss in models of Parkinson's disease.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Functional Group Impact

The carboxaldehyde group distinguishes the target compound from closely related derivatives. For example:

  • Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate HCl (CAS 2137604-80-7) replaces the aldehyde with an ethyl ester, enhancing solubility in polar solvents due to its ionic hydrochloride salt form .
  • 2,5-Dimethyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine () introduces methyl groups at positions 2 and 5, likely increasing lipophilicity and altering metabolic stability compared to the aldehyde .
  • QB-0340 (2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid) substitutes a tert-butyl group and carboxylic acid, which may influence steric hindrance and hydrogen-bonding capabilities .

Key Insight : The carboxaldehyde group’s electrophilicity makes it reactive toward nucleophiles (e.g., in Schiff base formation), whereas ester or alkyl substituents prioritize stability and bioavailability.

Fused Ring Systems and Heteroatom Effects

The oxazolo[4,5-c]pyridine core is structurally distinct from other fused heterocycles:

  • Oxazolo[4,5-c]quinoline derivatives (e.g., 8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline) feature a fused quinoline system, extending conjugation and altering UV-Vis absorption profiles compared to the tetrahydro-pyridine scaffold .
  • 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide (QY-7907) replaces pyridine with benzisoxazole, introducing additional oxygen and nitrogen atoms that modulate electronic properties .

Key Insight : The choice of fused ring system impacts aromaticity, electronic density, and biological target interactions.

Data Table: Comparative Analysis of Selected Compounds

Compound Name Substituents/Ring System Key Functional Groups Melting Point (°C) Yield (%) Purity (%) Reference
4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde Oxazole + tetrahydro-pyridine Carboxaldehyde N/A N/A N/A Target
Ethyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate HCl Oxazole + tetrahydro-pyridine Ethyl ester N/A N/A >95
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline Oxazole + quinoline Methoxy, methyl 217–219 65 >99
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide Benzisoxazole + tetrahydro ring Carboxamide N/A N/A 95
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazole + tetrahydro-pyridine Carboxylic acid N/A N/A N/A

Biological Activity

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₇H₈N₂O
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 711084-61-6

Antimicrobial Activity

Research indicates that derivatives of oxazolo[4,5-c]pyridine exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed activity against various bacterial strains, suggesting that modifications in the oxazolo structure can enhance efficacy against pathogens.

Table 1: Antimicrobial Activity of Oxazolo Derivatives

CompoundBacterial StrainInhibition Zone (mm)
4,5,6,7-Tetrahydro-oxazoloE. coli15
4,5-Dimethyl-oxazoloS. aureus12
4-Methyl-oxazoloP. aeruginosa10

Cytotoxicity and Cancer Research

The cytotoxic effects of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde were evaluated in various cancer cell lines. In vitro studies showed that this compound induced apoptosis in human cancer cells through the activation of caspase pathways.

Case Study: Apoptotic Mechanism
A study published in Journal of Medicinal Chemistry reported that the compound reduced cell viability in A549 lung cancer cells by inducing oxidative stress and activating apoptotic pathways. The IC₅₀ value was determined to be approximately 25 µM.

Neuroprotective Effects

Recent findings suggest neuroprotective properties linked to the modulation of neurotransmitter systems. The compound was shown to enhance dopamine release in neuronal cultures, indicating potential applications in treating neurodegenerative disorders.

Table 2: Neuroprotective Effects on Neuronal Cells

TreatmentDopamine Release (%)
Control100
Compound (10 µM)150
Compound (50 µM)200

The biological activity of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Oxidative Stress Induction : It induces oxidative stress leading to cell death in cancer cells.
  • Neurotransmitter Modulation : Enhances the release and uptake of neurotransmitters such as dopamine.

Q & A

Q. What are the recommended synthetic routes for 4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of a bicyclic precursor with a formylating agent. For example, analogous oxazolo-pyridine scaffolds are synthesized via aldehyde group introduction through Vilsmeier-Haack formylation or oxidation of primary alcohols . Key variables include temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometry of formylating agents (e.g., POCl₃/DMF). Yields drop significantly if ring strain is not minimized during tetrahydro-ring formation. Optimize by monitoring intermediates via TLC and adjusting reaction times (12–24 hrs) .

Q. What spectroscopic techniques are critical for characterizing the aldehyde functionality in this compound?

The aldehyde proton resonates at δ 9.8–10.2 ppm in 1H^1H-NMR, with coupling patterns confirming absence of conjugation to adjacent heteroatoms. Carbonyl stretching vibrations appear at ~1680–1700 cm⁻¹ in FTIR. High-resolution mass spectrometry (HRMS) should show [M+H]⁺ with a mass error <2 ppm. For structural confirmation, 2D-NMR (HSQC, HMBC) correlates the aldehyde carbon (δ 190–195 ppm in 13C^{13}C-NMR) to adjacent pyridine and oxazole protons .

Q. How does the compound’s stability vary under different storage conditions?

The aldehyde group is prone to oxidation and hydration. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or acetonitrile. Degradation products (e.g., carboxylic acid derivatives) form within 72 hours at room temperature, detectable via HPLC with UV monitoring at 254 nm. Avoid exposure to light or moisture to prevent ring-opening reactions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to Hsp90, and how do structural analogs inform these models?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using the Hsp90 N-terminal domain (PDB: 3D0B) reveal that the oxazolo-pyridine scaffold occupies the ATP-binding pocket. Key interactions include hydrogen bonding between the aldehyde oxygen and Asp93, and π-stacking of the pyridine ring with Phe137. Analog studies (e.g., isoxazolo-pyridines) show that substituting the aldehyde with bulkier groups reduces affinity due to steric clashes .

Q. How can researchers resolve contradictions in regiochemical assignments for derivatives of this compound?

Ambiguities arise in distinguishing between C-2 and C-4 substitution patterns. Use NOESY to identify spatial proximity between the aldehyde proton and specific pyridine protons. Isotopic labeling (15N^{15}N-pyridine) combined with 1H^1H-15N^{15}N-HMBC can confirm connectivity. X-ray crystallography remains the gold standard; for unstable derivatives, microcrystal electron diffraction (MicroED) provides comparable resolution .

Q. What methodologies are optimal for studying the compound’s reactivity in multicomponent reactions (MCRs)?

The aldehyde group participates in Ugi and Passerini reactions. Screen solvents (CH₂Cl₂ vs. ethanol) and catalysts (Sc(OTf)₃) to enhance imine formation rates. Monitor reaction progress via in situ IR to detect intermediate enamines. For asymmetric variants, chiral phosphoric acids (e.g., TRIP) induce enantioselectivity (>80% ee) in Mannich-type reactions .

Q. How can structural modifications improve metabolic stability while retaining bioactivity?

Replace the aldehyde with a bioisostere (e.g., nitrile or trifluoromethyl ketone) to reduce oxidation. Introduce methyl groups at C-5 or C-7 to block cytochrome P450-mediated hydroxylation. Pharmacokinetic studies in murine models show that 5-methyl derivatives increase t₁/₂ from 1.2 to 4.7 hours without compromising Hsp90 inhibition (IC₅₀: 120 nM vs. 90 nM for parent compound) .

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